Teprenone

Description

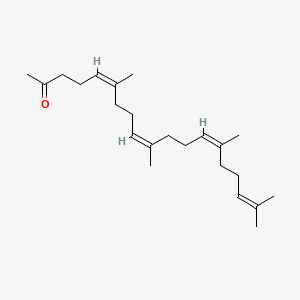

structure in first source; RN given refers to isomeric cpd without isomeric designation; mixture of (5E,9E,13E) & (5Z,9E,13E)-isomers

Structure

3D Structure

Properties

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teprenone's Cytoprotective Mechanism: A Deep Dive into the Induction of Heat Shock Proteins

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Teprenone (Geranylgeranylacetone, GGA) is a clinically utilized anti-ulcer agent renowned for its potent cytoprotective effects on the gastric mucosa. While its therapeutic benefits are well-established, the underlying molecular mechanisms extend far beyond simple mucosal defense. A primary axis of its action involves the robust induction of Heat Shock Proteins (HSPs), the cell's endogenous machinery for maintaining protein homeostasis (proteostasis). This guide provides a comprehensive technical exploration of the mechanism by which this compound activates the Heat Shock Response (HSR). We will dissect the molecular interactions between this compound and key chaperones, the subsequent activation of the master transcriptional regulator Heat Shock Factor 1 (HSF1), and the experimental methodologies required to validate this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action and the therapeutic potential of HSR induction.

The Central Role of the Heat Shock Response (HSR) in Cellular Defense

To comprehend the action of this compound, one must first appreciate the elegance of the Heat Shock Response (HSR). The HSR is a highly conserved, fundamental cellular defense mechanism activated by various proteotoxic stressors, including heat, oxidative stress, and exposure to toxins. Its primary function is to restore proteostasis by upregulating the expression of molecular chaperones, known as Heat Shock Proteins (HSPs).[1]

HSPs, such as the well-characterized HSP70 and HSP90, are essential for cell survival. They perform a range of critical functions:

-

Assisting in the correct folding of newly synthesized proteins.

-

Refolding of misfolded or denatured proteins.

-

Preventing protein aggregation.[1]

-

Targeting severely damaged proteins for degradation.

The entire process is orchestrated by a master transcription factor: Heat Shock Factor 1 (HSF1) . In non-stress (basal) conditions, HSF1 exists as an inactive monomer in the cytoplasm, complexed with and repressed by chaperones like HSP70 and HSP90.[1][2][3] When the cell encounters stress, proteins begin to unfold, creating a high-priority demand for chaperones. These chaperones are titrated away from HSF1 to deal with the damaged proteins.[2][3] This release unleashes HSF1, which then undergoes trimerization, phosphorylation, and translocation into the nucleus.[4] Once in the nucleus, the active HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of HSP genes, driving their transcription.[5] This leads to a surge in HSP production, which helps the cell cope with the stress. As proteostasis is restored, the newly synthesized HSPs bind back to HSF1, returning it to its inactive monomeric state, thus forming a self-regulating negative feedback loop.[2]

Experimental Validation: Protocols and Methodologies

The mechanism described above is supported by a wealth of experimental data. For research and development professionals, replicating and quantifying this effect is paramount. Below are core, self-validating protocols to assess this compound's impact on the HSR.

Workflow for Assessing this compound's HSR Induction

A logical experimental workflow is crucial for generating reliable data. The process involves treating cells with this compound, followed by harvesting for molecular analysis at both the transcript and protein levels, and finally, correlating these findings with functional cytoprotection assays.

Protocol 1: Quantifying HSP70 Induction by RT-qPCR and Western Blot

This dual approach validates gene induction at both the mRNA and protein levels, providing a robust measure of the cellular response.

Objective: To measure the dose-dependent increase in HSP70 mRNA and protein in response to this compound.

Methodology:

-

Cell Culture: Plate gastric epithelial cells (e.g., RGM1) at a suitable density and allow them to adhere overnight.

-

This compound Treatment: Prepare stock solutions of this compound in DMSO. [6]Treat cells with increasing concentrations of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO only).

-

RNA Extraction & RT-qPCR:

-

Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcriptase kit.

-

Perform quantitative PCR (qPCR) using primers specific for HSP70 (e.g., HSPA1A) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the fold change in HSP70 mRNA expression relative to the vehicle control. [7]4. Protein Extraction & Western Blot:

-

Lyse a parallel set of treated cells in RIPA buffer with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for inducible HSP70 (HSP72). [5][8] * Probe with a loading control antibody (e.g., β-actin or GAPDH).

-

Use a secondary antibody conjugated to HRP and detect via chemiluminescence.

-

Quantify band density using image analysis software. [9] Data Presentation: Quantitative data from these experiments should be summarized for clear interpretation.

-

| This compound Conc. (µM) | HSP70 mRNA Fold Change (vs. Control) [7] | HSP70 Protein Level (Relative Density) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 10 | 2.5 | 1.8 |

| 50 | 8.2 | 5.6 |

| 100 | 15.6 | 12.3 |

| Table 1: Representative data illustrating the dose-dependent induction of HSP70 by this compound. Actual results will vary by cell type and experimental conditions. |

Protocol 2: Verifying HSF1 Activation via Electrophoretic Mobility Shift Assay (EMSA)

EMSA (or Gel Shift Assay) provides direct evidence that HSF1 is activated and capable of binding to its target DNA sequence (HSE). [5] Objective: To detect the binding of activated HSF1 from this compound-treated cells to an HSE oligonucleotide probe.

Methodology:

-

Nuclear Extract Preparation: Treat cells with this compound (e.g., 100 µM for 1-4 hours) or a positive control (e.g., heat shock at 43°C for 1 hour). [8]2. Harvest cells and prepare nuclear extracts using a specialized kit or protocol that maintains protein integrity.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide containing the consensus HSE sequence. Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

-

Binding Reaction: Incubate the labeled HSE probe with the nuclear extracts. The activated HSF1 in the extract will bind to the probe.

-

Competition Assay (for specificity): In parallel reactions, include a 100-fold excess of unlabeled "cold" HSE probe (should prevent binding) and an unrelated "mutant" probe (should not prevent binding).

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography or chemiluminescence. A "shifted" band, representing the HSF1-HSE complex, will appear in lanes with activated HSF1. This shift should be diminished by the cold competitor but not the mutant probe. [5]

Broader Therapeutic Context and Additional Mechanisms

While HSR induction is a primary mechanism, this compound's cytoprotective profile is multifaceted. It also exhibits other beneficial activities that likely work in concert with HSP upregulation:

-

Antioxidant Properties: this compound can neutralize free radicals, protecting the gastric mucosa from oxidative stress. [10]* Increased Mucosal Blood Flow: It enhances microcirculation in the gastrointestinal tract, ensuring adequate delivery of oxygen and nutrients for tissue repair. [10][11]* Anti-inflammatory Effects: The drug can inhibit the production of pro-inflammatory cytokines. [10]* Stimulation of Mucus Secretion: this compound promotes the secretion of gastric mucus, a key component of the mucosal barrier. [12]* Unfolded Protein Response (UPR): At higher concentrations, this compound has been shown to induce the ER stress response, leading to the expression of GRP78, another protective chaperone. [13] The clinical relevance of this compound's HSP induction is significant. It is particularly effective in preventing gastrointestinal injuries caused by NSAIDs. [14][15]The cytoprotective shield erected by the elevated HSP levels makes cells more resilient to the damage inflicted by these drugs. Furthermore, the potential of using HSR inducers like this compound is being explored for other conditions characterized by proteotoxicity, including neurodegenerative diseases and ischemia/reperfusion injury. [16][17]

Conclusion

This compound's mechanism of action on heat shock proteins is a compelling example of pharmacology leveraging a cell's intrinsic defense systems. By directly engaging with HSP70 to disrupt its inhibitory binding to HSF1, this compound triggers a potent, controlled activation of the Heat Shock Response. This leads to the accumulation of protective chaperones that shield cells from a wide array of stressors. The experimental protocols detailed herein provide a robust framework for investigating and quantifying this elegant molecular mechanism. For drug development professionals, understanding this pathway not only clarifies the action of a successful clinical agent but also highlights the HSF1-HSP axis as a promising target for future cytoprotective therapies.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- PubMed. (n.d.). [Effects of this compound on expression of heat shock protein 70 and c-fos in stomach following prednisolone ingestion: experiment with rats].

- PubMed. (n.d.). Effects of heat shock and this compound on ethanol-induced damage to cultured rabbit gastric mucosal cells.

- PubMed. (n.d.). Geranylgeranylacetone induces heat shock proteins in cultured guinea pig gastric mucosal cells and rat gastric mucosa.

- PubMed Central. (2021, April 7). Efficacy of this compound for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis.

- PubMed. (n.d.). Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70.

- PubMed. (n.d.). The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer).

- AHA Journals. (n.d.). Single Oral Dose of Geranylgeranylacetone Induces Heat-Shock Protein 72 and Renders Protection Against Ischemia/Reperfusion Injury in Rat Heart.

- Frontiers. (2022, April 26). Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans.

- Tribioscience. (n.d.). This compound, HSP70 inducer.

- PubMed. (2020, July 3). Standardized Methods for Measuring Induction of the Heat Shock Response in Caenorhabditis elegans.

- PubMed Central. (2020, October 22). A Novel Bead-Based Immunoassay for the Measurement of Heat Shock Proteins 27 and 70.

- eLife. (n.d.). Dynamic control of Hsf1 during heat shock by a chaperone switch and phosphorylation.

- PubMed Central. (n.d.). Heat shock proteins as emerging therapeutic targets.

- PubMed Central. (n.d.). Quantitative Comparison of HSF1 Activators.

- eLife. (2016, November 10). Dynamic control of Hsf1 during heat shock by a chaperone switch and phosphorylation.

- PubMed. (n.d.). This compound promotes the healing of acetic acid-induced chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues.

- PubMed. (n.d.). Effect of this compound on portal hypertensive gastric mucosa.

- PubMed. (n.d.). This compound improves gastric mucosal injury and dyspeptic symptoms in long-term nonsteroidal anti-inflammatory drug users.

Sources

- 1. Heat shock proteins as emerging therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic control of Hsf1 during heat shock by a chaperone switch and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic control of Hsf1 during heat shock by a chaperone switch and phosphorylation | eLife [elifesciences.org]

- 4. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylgeranylacetone induces heat shock proteins in cultured guinea pig gastric mucosal cells and rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. [Effects of this compound on expression of heat shock protein 70 and c-fos in stomach following prednisolone ingestion: experiment with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of heat shock and this compound on ethanol-induced damage to cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Bead-Based Immunoassay for the Measurement of Heat Shock Proteins 27 and 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Effect of this compound on portal hypertensive gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound promotes the healing of acetic acid-induced chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound improves gastric mucosal injury and dyspeptic symptoms in long-term nonsteroidal anti-inflammatory drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans [frontiersin.org]

- 17. ahajournals.org [ahajournals.org]

Geranylgeranylacetone (GGA) Cytoprotective Signaling: A Technical Guide to Mechanisms and Experimental Analysis

Executive Summary: Geranylgeranylacetone (GGA), an acyclic isoprenoid clinically utilized as an anti-ulcer agent, has garnered significant attention for its potent cytoprotective properties across a spectrum of cellular stress models.[1][2] This technical guide provides an in-depth exploration of the core molecular signaling pathways activated by GGA, intended for researchers, scientists, and drug development professionals. We will dissect the intricate mechanisms of the Heat Shock Response (HSR) and the Nrf2-mediated antioxidant pathway, which form the cornerstone of GGA's protective effects. By synthesizing mechanistic insights with field-proven experimental protocols, this document serves as an authoritative resource for investigating and harnessing the therapeutic potential of GGA.

Chapter 1: Introduction to Geranylgeranylacetone (GGA)

Geranylgeranylacetone (Teprenone) is an acyclic polyisoprenoid compound that has been safely used in clinical practice in Japan since the 1980s for the treatment of gastric ulcers.[1][3] Its primary clinical mechanism involves promoting the synthesis of protective mucin in the gastric mucosa.[2] Beyond this initial application, a robust body of research has revealed that GGA possesses broad cytoprotective capabilities against a wide array of cellular insults, including ischemia/reperfusion injury, oxidative stress, heat stress, and neurotoxicity.[2][4][5][6] This protective phenotype is not a result of direct radical scavenging but rather the induction of powerful, endogenous cellular defense programs. The principal mechanism underpinning GGA's action is its ability to act as a potent, non-toxic inducer of Heat Shock Proteins (HSPs), leading to the activation of the Heat Shock Response (HSR).[1][7] More recent evidence also points to its significant role in activating the Nrf2 antioxidant response pathway, adding another layer to its multifaceted protective profile.[8][9] This guide will elucidate these key signaling cascades.

Chapter 2: The Heat Shock Response (HSR) Pathway: The Primary Axis of GGA Action

The HSR is a highly conserved cellular defense mechanism that responds to proteotoxic stress by upregulating molecular chaperones, primarily Heat Shock Proteins (HSPs), to facilitate protein folding, prevent aggregation, and maintain cellular homeostasis.[3] GGA is a well-established pharmacological activator of this pathway.[1]

Mechanism of HSF1 Activation by GGA

The master regulator of the HSR is the transcription factor Heat Shock Factor 1 (HSF1). In a non-stressed state, HSF1 exists as an inert monomer in the cytoplasm, complexed with and negatively regulated by HSPs, most notably HSP70 and HSP90.[10][11]

The activation of HSF1 by GGA is a precisely orchestrated process:

-

Disruption of the HSF1-HSP70 Complex: GGA directly binds to the C-terminal peptide-binding domain of HSP70.[12] This binding event is thought to induce a conformational change in HSP70, causing its dissociation from the HSF1 monomer.[1][12] This releases HSF1 from its state of tonic inhibition.

-

HSF1 Trimerization and Nuclear Translocation: Freed from HSP70, HSF1 monomers rapidly trimerize. This oligomerization is a critical step that exposes the nuclear localization signal.[11]

-

HSF1 Phosphorylation and DNA Binding: The HSF1 trimer is then imported into the nucleus and undergoes post-translational modifications, including phosphorylation at key serine residues (e.g., Ser326), which enhances its transcriptional activity.[13]

-

Transcriptional Activation of HSPs: The activated HSF1 trimer binds to specific DNA sequences known as Heat Shock Elements (HSEs) located in the promoter regions of HSP genes.[10] This recruits the transcriptional machinery, leading to the robust expression of cytoprotective chaperones, including HSP70 (HSPA1A) and HSP27 (HSPB1).[7]

The resulting elevation of HSP70 levels provides profound protection against apoptosis by inhibiting mitochondrial cytochrome c release and subsequent caspase activation.[4][6][14]

Caption: GGA disrupts the inhibitory HSF1-HSP70 complex, leading to HSF1 activation and HSP gene transcription.

Experimental Validation: Western Blot for HSP70 Induction

This protocol provides a method to quantify the dose-dependent induction of HSP70 protein by GGA in a cultured cell line (e.g., human hepatoma HuH-7 cells).

Causality and Rationale: Western blotting is the gold standard for quantifying changes in specific protein levels. By treating cells with increasing concentrations of GGA, we can establish a direct causal link between GGA administration and the upregulation of HSP70, the key effector of the HSR. A time-course experiment would further elucidate the kinetics of this induction.

Protocol:

-

Cell Culture and Treatment:

-

Plate HuH-7 cells in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of GGA in DMSO.

-

Treat cells with varying concentrations of GGA (e.g., 0, 10, 25, 50, 100 µM) for a fixed time (e.g., 8-16 hours). Include a vehicle control (DMSO only).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (total protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder.

-

Run the gel at 120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HSP70 (e.g., mouse monoclonal) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Repeat the blotting process for a loading control protein (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the HSP70 band intensity to the corresponding loading control band intensity.

-

Chapter 3: The Nrf2/Antioxidant Response Pathway

Beyond the HSR, GGA also fortifies cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[15]

Mechanism of Nrf2 Activation by GGA

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. GGA treatment leads to Nrf2 activation, a process strongly linked to the PI3K/Akt signaling cascade.[8][15]

-

Upstream Kinase Activation: GGA treatment has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8] The precise mechanism by which GGA initiates this is an area of active investigation but may be related to mild shifts in the cellular redox state.

-

Nrf2 Stabilization and Nuclear Translocation: Activation of PI3K/Akt is known to lead to the phosphorylation of Nrf2 or associated proteins, which disrupts the Nrf2-Keap1 interaction.[8][15] This prevents Nrf2 degradation, allowing it to accumulate and translocate into the nucleus.

-

Transcriptional Activation of Antioxidant Genes: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[15] This drives the expression of numerous protective enzymes, including Thioredoxin (TRX), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9]

This Nrf2-driven response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[8]

Caption: GGA activates the PI3K/Akt pathway, leading to Nrf2 stabilization and transcription of antioxidant genes.

Chapter 4: Crosstalk and Other Protective Mechanisms

GGA's cytoprotective effects are not limited to the two primary pathways described above. It also engages other related cellular responses.

-

The Unfolded Protein Response (UPR): At higher concentrations (≥100 µM), GGA can induce mild endoplasmic reticulum (ER) stress, triggering the UPR.[16][17] This involves the activation of the ATF6 and IRE1-XBP1 pathways, leading to the upregulation of the ER chaperone GRP78 (also known as BiP, an HSP70 family member).[16] The UPR initiated by GGA has both pro-apoptotic (IRE1-XBP1) and anti-apoptotic (ATF6-GRP78) arms, and the balance between them determines the cellular fate.[16][17]

-

Anti-Apoptotic Signaling: A direct consequence of HSP70 induction is the suppression of mitochondria-mediated apoptosis.[4][6] GGA pretreatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and prevent the release of cytochrome c from the mitochondria into the cytosol, thereby inhibiting the activation of the caspase cascade.[6][14]

-

Protein Kinase C (PKC) Signaling: In the context of neuroprotection, a single oral dose of GGA has been shown to induce PKC delta, which in turn promotes HSP70 expression in the brain, conferring protection against cerebral ischemia.[5] This suggests that upstream signaling events leading to HSR activation may be tissue-specific.

Chapter 5: Experimental Models and Protocols

Validating the cytoprotective effects of GGA requires robust in vitro and in vivo models that recapitulate specific cellular stresses.

In Vitro Model: Assessing Cytoprotection Against Oxidative Stress

This section outlines a general workflow for evaluating GGA's ability to protect cultured cells from oxidative stress induced by hydrogen peroxide (H₂O₂).

Caption: A standard workflow for assessing the cytoprotective effects of GGA against an acute stressor in vitro.

Detailed Protocol: Cell Viability Assay (CCK8)

Causality and Rationale: This assay directly measures the metabolic activity of living cells, which serves as a proxy for cell viability. By comparing the viability of cells pretreated with GGA to those without before H₂O₂ exposure, we can quantify the protective effect of GGA. This self-validating system includes controls for the drug vehicle (DMSO) and the stressor (H₂O₂) alone.

-

Cell Plating:

-

Seed cells (e.g., bEnd.3 endothelial cells) into a 96-well plate at a density of 5,000-10,000 cells per well.[14]

-

Allow cells to adhere and grow for 24 hours.

-

-

GGA Pretreatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of GGA (e.g., 0-50 µM) or vehicle control (DMSO).

-

Incubate for 24 hours to allow for the induction of protective proteins.

-

-

Induction of Oxidative Stress:

-

Remove the GGA-containing medium.

-

Add fresh medium containing a predetermined cytotoxic concentration of H₂O₂ (e.g., 200 µM). Include a control group that receives only fresh medium (no H₂O₂).

-

Incubate for an appropriate duration (e.g., 4-6 hours).

-

-

Viability Measurement:

-

Remove the H₂O₂-containing medium and wash cells once with PBS.

-

Add 100 µL of fresh medium and 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.[14]

-

Incubate the plate at 37°C for 1-2 hours, or until a noticeable color change occurs.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.[14]

-

Calculate cell viability as a percentage relative to the untreated, unstressed control group:

-

Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

-

Plot the results to visualize the dose-dependent protective effect of GGA.

-

Data Presentation: Effect of GGA on Protein Expression

Quantitative data from Western blot analyses should be summarized for clarity.

| Protein | Tissue / Cell Line | Treatment | Fold Change vs. Control | Reference |

| HSPB1 (HSP27) | Human Atrial Appendage | 400 mg/day GGA, 3 days | ~2.0 - 2.5 | [7] |

| HSPA1 (HSP70) | Human Atrial Appendage | 400 mg/day GGA, 3 days | ~1.5 - 2.0 | [7] |

| HSP72 | Rat Heart | 200 mg/kg GGA, 24 hrs | ~4.0 | [2] |

| Nrf2 | Mouse Skin (ICD Model) | Oral GGA | Significant Increase | [18][19] |

| Thioredoxin (TRX) | Mouse Skin (ICD Model) | Oral GGA | Significant Increase | [18][19] |

Chapter 6: Summary and Future Directions

Geranylgeranylacetone is a multi-faceted cytoprotective agent that operates primarily through the potent induction of the Heat Shock Response via HSF1 activation and the bolstering of antioxidant defenses via the PI3K/Akt/Nrf2 pathway. Its ability to upregulate a host of endogenous protective proteins, rather than acting as a simple antagonist or scavenger, makes it an attractive therapeutic candidate.

The well-established safety profile of GGA, coupled with strong preclinical evidence of its efficacy in models of cardiac disease, neurodegeneration, and inflammation, positions it as an ideal candidate for drug repurposing.[1][3][20] Indeed, clinical trials are underway to investigate its potential in preventing postoperative atrial fibrillation.[20]

Future research should focus on:

-

Elucidating the precise upstream sensors that trigger GGA-mediated PI3K/Akt activation.

-

Investigating potential synergistic effects of GGA with other therapeutic agents.

-

Conducting further well-controlled clinical trials to translate the promising preclinical findings into tangible benefits for patients with diseases linked to proteotoxicity and oxidative stress.

References

-

Title: Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans. Source: Frontiers in Aging Neuroscience, 2022. URL: [Link][1][3]

-

Title: Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70. Source: Molecular Pharmacology, 2007. URL: [Link][16][17]

-

Title: Induction of Heat-Shock Protein 70 Expression by Geranylgeranylacetone Shows Cytoprotective Effects in Cardiomyocytes of Mice under Humid Heat Stress. Source: PLOS One, 2014. URL: [Link][4][6]

-

Title: Single Oral Dose of Geranylgeranylacetone Induces Heat-Shock Protein 72 and Renders Protection Against Ischemia/Reperfusion Injury in Rat Heart. Source: Circulation, 1999. URL: [Link][2]

-

Title: Geranylgeranylacetone, a noninvasive heat shock protein inducer, induces protein kinase C and leads to neuroprotection against cerebral infarction in rats. Source: Neuroscience Letters, 2006. URL: [Link][5]

-

Title: Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System. Source: Antioxidants (Basel), 2023. URL: [Link][8][19]

-

Title: The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer). Source: Life Sciences, 2007. URL: [Link][12]

-

Title: Geranylgeranylacetone ameliorated ischemia/reperfusion induced-blood brain barrier breakdown through HSP70-dependent anti-apoptosis effect. Source: BMC Neuroscience, 2020. URL: [Link][14]

-

Title: Geranylgeranylacetone Alleviates Pulmonary Fibrosis in Mice by Activation of Nrf2 /HO-1/NQO1 Pathway. Source: ResearchGate (Preprint), 2023. URL: [Link][9]

-

Title: Geranylgeranylacetone as Prevention for Postoperative Atrial Fibrillation (GENIALITY). Source: Cardiovascular Drugs and Therapy, 2025. URL: [Link][20]

-

Title: Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System. Source: ResearchGate, 2023. URL: [Link][18]

-

Title: Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System. Source: PMC - NIH, 2023. URL: [Link][15]

-

Title: Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue. Source: Heart Rhythm, 2020. URL: [Link][7]

-

Title: HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics. Source: International Journal of Molecular Sciences, 2023. URL: [Link][13]

-

Title: Targeting HSF1 for cancer treatment: mechanisms and inhibitor development. Source: Theranostics, 2018. URL: [Link][10][11]

Sources

- 1. Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans [frontiersin.org]

- 4. Induction of Heat-Shock Protein 70 Expression by Geranylgeranylacetone Shows Cytoprotective Effects in Cardiomyocytes of Mice under Humid Heat Stress | PLOS One [journals.plos.org]

- 5. Geranylgeranylacetone, a noninvasive heat shock protein inducer, induces protein kinase C and leads to neuroprotection against cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of heat-shock protein 70 expression by geranylgeranylacetone shows cytoprotective effects in cardiomyocytes of mice under humid heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]

- 12. The induction mechanism of the molecular chaperone HSP70 in the gastric mucosa by Geranylgeranylacetone (HSP-inducer) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Geranylgeranylacetone ameliorated ischemia/reperfusion induced-blood brain barrier breakdown through HSP70-dependent anti-apoptosis effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Geranylgeranylacetone as Prevention for Postoperative Atrial Fibrillation (GENIALITY) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chemical Isomers of Teprenone

Abstract: This technical guide provides a comprehensive analysis of Teprenone (Geranylgeranylacetone), a gastroprotective agent. It delves into the intricacies of its molecular structure, the critical role of its geometric isomers, and the analytical methodologies required for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Stereochemistry in this compound's Therapeutic Action

This compound, also known as geranylgeranylacetone (GGA), is an acyclic isoprenoid utilized clinically for its potent cytoprotective effects on the gastric mucosa.[1][2] Its therapeutic efficacy is not merely a function of its chemical composition but is intrinsically linked to its specific three-dimensional structure. The molecule's long carbon chain contains four double bonds, giving rise to multiple geometric isomers. The precise isomeric composition is a critical quality attribute, as different isomers can exhibit varied pharmacological activities and pharmacokinetic profiles.[3]

Commercially available this compound is typically a specific mixture of its geometric isomers.[4][5] Understanding the distinct properties and behaviors of these isomers is paramount for drug development, from ensuring batch-to-batch consistency in manufacturing to elucidating its mechanism of action. This guide will explore the foundational molecular architecture of this compound and provide robust, validated methodologies for the precise characterization of its isomeric forms.

One of this compound's primary mechanisms of action involves the induction of heat shock proteins (HSPs), particularly HSP70, which protect cells from stress and injury.[6][7] This cellular defense mechanism contributes to its efficacy in treating gastric ulcers and gastritis.[2][8]

Core Molecular Structure of this compound

This compound is a structurally fascinating molecule, characterized by a long isoprenoid chain attached to an acetone functional group.[4]

-

Chemical Name: (5E,9E,13E)-6,10,14,18-Tetramethylnonadeca-5,9,13,17-tetraen-2-one is the systematic name for the all-trans isomer.[1]

-

Molecular Formula: C₂₃H₃₈O.[1]

-

Molar Mass: Approximately 330.55 g·mol⁻¹.[1]

-

CAS Number: 6809-52-5 refers to the mixed isomer formulation.[9]

The molecule consists of a 19-carbon chain with methyl groups at positions 6, 10, 14, and 18. A ketone functional group is located at the second carbon position (C2). The defining feature is the presence of four carbon-carbon double bonds at positions 5, 9, 13, and 17.

Caption: 2D representation of this compound's core chemical structure.

Chemical Isomers of this compound: The E/Z Configuration

The presence of four non-terminal double bonds means that this compound can exist as 2⁴ = 16 potential geometric isomers. Geometric isomerism (also known as cis-trans or E/Z isomerism) arises from the restricted rotation around these double bonds.[3][10] The arrangement of substituents on either side of the double bond significantly impacts the molecule's overall shape and its ability to interact with biological targets.[10]

The active pharmaceutical ingredient is not a single, pure isomer but a specific mixture of the (5E,9E,13E)-isomer (all-trans) and the (5Z,9E,13E)-isomer (a mono-cis isomer).[4][5][11] The typical ratio of these isomers is approximately 3:2 (all-trans:mono-cis).[4][5]

-

(5E,9E,13E)-Teprenone (all-trans): In this isomer, the higher priority substituents at each end of the double bonds at positions 5, 9, and 13 are on opposite sides. This results in a more linear, extended conformation.

-

(5Z,9E,13E)-Teprenone (mono-cis): In this isomer, the higher priority groups around the double bond at position 5 are on the same side, introducing a "kink" in the molecular structure. The other double bonds remain in the E (trans) configuration.

Caption: Conformational differences between the primary isomers of this compound.

Physicochemical Properties of Isomers

While detailed comparative data is scarce in publicly available literature, the differences in molecular geometry are expected to influence physicochemical properties such as melting point, boiling point, solubility, and chromatographic retention times.[12] The more linear all-trans isomer may pack more efficiently in a crystal lattice, potentially leading to a higher melting point compared to the kinked cis-isomer. These differences are the basis for their analytical separation.

| Property | (5E,9E,13E)-Teprenone (all-trans) | (5Z,9E,13E)-Teprenone (mono-cis) | Rationale for Difference |

| Conformation | Extended, linear-like | Bent ("kinked") at C5=C6 | E/Z configuration at the C5 double bond. |

| Boiling Point | 155-160 °C at 0.01 mmHg (for mixture)[9] | 159-161 °C at 0.01 mmHg (for mixture)[13] | Minor differences expected due to packing and intermolecular forces. |

| Refractive Index | nD20 1.4947 (for mixture)[9] | nD20 1.49 (for mixture)[13] | Subtle differences related to electron density distribution. |

| HPLC Retention | Typically elutes later | Typically elutes earlier | The more compact 'cis' isomer often has less interaction with the stationary phase in reverse-phase chromatography.[14][15] |

Analytical Methodologies for Isomer Characterization

Distinguishing and quantifying the isomers of this compound is a critical task for quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the gold standard techniques for this purpose.[14][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating and quantifying the this compound isomers due to its high resolution and sensitivity.[17] A well-developed reverse-phase HPLC method can effectively separate the all-trans and mono-cis isomers.[14][18]

Expert Insight: The choice of a C8 or C18 reverse-phase column is crucial.[19] These columns provide a nonpolar stationary phase that interacts with the hydrophobic isoprenoid chain of this compound. The subtle difference in shape between the E and Z isomers leads to differential interaction with the stationary phase, allowing for their separation. Acetonitrile is a common mobile phase component due to its suitable polarity and UV transparency.[18][20]

Step-by-Step HPLC Protocol for Isomer Separation

-

System Preparation:

-

HPLC System: A system equipped with a UV detector is required.[20]

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[17][20]

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 87:13 v/v).[20] Degas the mobile phase thoroughly before use.

-

System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.5-2.0 mL/min until a stable baseline is achieved.[20] Set the column temperature to 40 °C.[20]

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard (which is a mixture of isomers) in the mobile phase or acetonitrile to a known concentration (e.g., 50-100 mg/L).[20][21]

-

Sample Solution: Prepare the sample (e.g., from a capsule) by dissolving it in the same solvent to achieve a similar concentration as the standard solution.[21]

-

-

Chromatographic Analysis:

-

Data Analysis and System Suitability:

-

Identification: Identify the peaks based on the retention times of the reference standard. The mono-cis isomer is expected to elute slightly before the all-trans isomer.[14][15]

-

Quantification: Calculate the ratio of the isomers using the peak areas from the chromatogram.

-

Trustworthiness (Self-Validation): The system is considered suitable if the resolution between the two main isomer peaks is greater than or equal to 1.0.[20] The relative standard deviation (RSD) of replicate injections should be less than 1.5%.[20]

-

Caption: Standard workflow for HPLC-based analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is excellent for separation and quantification, NMR spectroscopy provides definitive structural confirmation of the isomers.[16][22] It allows for the unambiguous assignment of the E or Z configuration by analyzing the chemical shifts and coupling constants of the protons around the double bonds.[23]

Expert Insight: In the ¹H NMR spectrum of this compound, the signals for the vinyl protons (the -CH= protons on the double bonds) and the adjacent methyl groups are particularly diagnostic. For a Z (cis) configuration, the vinyl proton signal typically appears at a slightly different chemical shift compared to the corresponding proton in an E (trans) configuration. Two-dimensional NMR experiments, such as COSY and HSQC, can further aid in assigning the complex signals in the spectrum.[16][22] This technique is indispensable for characterizing reference standards and for investigating unknown impurities.[24]

Conclusion and Future Directions

The therapeutic agent this compound is a well-defined mixture of the (5E,9E,13E)-all-trans and (5Z,9E,13E)-mono-cis isomers. The specific geometry of these isomers is a critical determinant of the drug's biological activity and physicochemical properties. This guide has outlined the core molecular structure and provided detailed, validated protocols for the analytical separation and characterization of these key isomers using HPLC and NMR.

For drug development professionals, strict control over the isomeric ratio is essential for ensuring product quality, safety, and efficacy. Future research may focus on isolating individual isomers to more clearly delineate their respective pharmacological and toxicological profiles. Furthermore, advanced analytical techniques like Subcritical Fluid Chromatography (SubFC) are emerging as powerful alternatives that can offer improved resolution and faster run times for isomer separation.[14][15]

References

-

This compound. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Ding, L., et al. (2007). HPLC-APCI-MS for the determination of this compound in human plasma: method and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 543-548. Retrieved January 6, 2026, from [Link]

-

Analysis of this compound. (n.d.). InertSearch for LC, Data No. LB128-0894. Retrieved January 6, 2026, from [Link]

-

Jin, S. E., et al. (2021). Enhancement of this compound isomer separation by subcritical fluid chromatography using porous graphitic carbon column. Journal of Analytical Science and Technology, 12(1), 51. Retrieved January 6, 2026, from [Link]

-

Song, Q., et al. (2007). Quantification of this compound in Human Plasma by HPLC Coupled to Mass Spectrometry: Application to a Bioequivalence Study. Journal of Chromatographic Science, 45(4), 209-214. Retrieved January 6, 2026, from [Link]

-

Teprenon. (n.d.). PharmaCompass. Retrieved January 6, 2026, from [Link]

-

Enhancement of this compound isomer separation by subcritical fluid chromatography using porous graphitic carbon column. (2021). Journal of Analytical Science and Technology. Retrieved January 6, 2026, from [Link]

- CN101343219B - Synthesis method of this compound. (n.d.). Google Patents.

- CN116539765A - Method for detecting related substances of this compound capsules. (n.d.). Google Patents.

-

What is the mechanism of this compound? (2024). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

-

Ukawa, H., et al. (2001). This compound promotes the healing of acetic acid-induced chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues. Pharmacological Research, 43(1), 23-30. Retrieved January 6, 2026, from [Link]

-

Bhatt, A., et al. (2021). Efficacy of this compound for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis. Gastroenterology Research, 14(2), 86-96. Retrieved January 6, 2026, from [Link]

-

Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Retrieved January 6, 2026, from [Link]

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved January 6, 2026, from [Link]

-

Physicochemicalproperties. (n.d.). Scribd. Retrieved January 6, 2026, from [Link]

-

Physicochemical Properties in Relation to Biological Action. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]

-

Pell, A. J., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry, 94(48), 16781-16788. Retrieved January 6, 2026, from [Link]

-

Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. (2025). SNS Courseware. Retrieved January 6, 2026, from [Link]

-

NMR characterization of oligonucleotides and peptides. (n.d.). Bruker. Retrieved January 6, 2026, from [Link]

-

Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(3), 1347-1361. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy for Characterization of Metabolite. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy of this compound for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. snscourseware.org [snscourseware.org]

- 4. This compound | C23H38O | CID 5282199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101343219B - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound promotes the healing of acetic acid-induced chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 6809-52-5 [chemicalbook.com]

- 10. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]

- 11. This compound [mixture of (5E,9E,13E)- and (5Z,9E,13E)- isomer… [cymitquimica.com]

- 12. scribd.com [scribd.com]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. news-medical.net [news-medical.net]

- 17. researchgate.net [researchgate.net]

- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. HPLC-APCI-MS for the determination of this compound in human plasma: method and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. glsciences.com [glsciences.com]

- 21. CN116539765A - Method for detecting related substances of this compound capsules - Google Patents [patents.google.com]

- 22. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

- 23. nmr.oxinst.com [nmr.oxinst.com]

- 24. researchgate.net [researchgate.net]

The Genesis and Evolution of a Cytoprotective Agent: A Technical Guide to Geranylgeranylacetone (Teprenone)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geranylgeranylacetone (GGA), also known as Teprenone, is an acyclic polyisoprenoid that has carved a unique niche in the landscape of cytoprotective agents. Initially developed in Japan as an anti-ulcer medication, its journey from a gastric mucosal protectant to a potent inducer of the heat shock response has unveiled a fascinating tale of scientific discovery. This guide provides an in-depth exploration of the history, mechanism of action, and therapeutic potential of GGA, offering a comprehensive resource for researchers and drug development professionals. We will delve into its serendipitous discovery, the elucidation of its core mechanism involving the induction of heat shock proteins (HSPs), and its expanding therapeutic horizons beyond gastroenterology.

Introduction: The Quest for Cytoprotection

The development of therapies for peptic ulcer disease has historically focused on two primary strategies: neutralizing gastric acid and bolstering the mucosal defense mechanisms. While acid suppression has been a cornerstone of treatment, the concept of "cytoprotection"—the ability to protect cells from injury—has driven the search for agents that can enhance the intrinsic resilience of the gastric mucosa. This led to the investigation of compounds that could stimulate the production of mucus and other protective factors.

The Discovery of Geranylgeranylacetone (this compound)

Geranylgeranylacetone emerged from this quest as a novel anti-ulcer drug in Japan.[1][2] Early investigations into its efficacy demonstrated its ability to prevent and promote the healing of gastric and duodenal ulcers in various experimental models.[3] Unlike agents that primarily targeted gastric acid secretion, GGA appeared to work by enhancing the defensive capabilities of the gastric mucosa itself.[3][4]

Early Mechanistic Insights: Beyond Mucus Secretion

Initial studies into the mechanism of action of GGA focused on its effects on the gastric mucosal barrier. Research indicated that GGA stimulates the synthesis and secretion of mucus and glycoproteins in gastric epithelial cells.[5][6] Furthermore, it was found to increase the hexosamine content in the gastric mucosa, a key component of the protective mucus layer.[3][4][7] These findings suggested that GGA's therapeutic benefit was derived from its ability to fortify this physical barrier against irritants like acid and aspirin.[4][8] While these effects are significant, they represent only the initial chapters of the GGA story.

A Paradigm Shift: The Induction of Heat Shock Proteins (HSPs)

A pivotal breakthrough in understanding GGA's mechanism of action came with the discovery of its ability to induce the expression of heat shock proteins (HSPs).[9] HSPs are a family of highly conserved proteins that act as molecular chaperones, playing a critical role in protein folding, assembly, and degradation. Under conditions of cellular stress, such as heat, oxidative stress, and inflammation, the expression of HSPs is upregulated to protect cells from damage.

GGA was found to be a potent inducer of HSP70, a key member of the HSP family with powerful cytoprotective functions.[9][10] This induction is not limited to the gastric mucosa but has been observed in various tissues, including the heart and brain.[10] The cytoprotective effects of GGA are largely attributed to this HSP-inducing capability.[11]

The Heat Shock Response (HSR) Pathway and GGA

The induction of HSPs by GGA is mediated through the activation of the Heat Shock Factor 1 (HSF1).[1][2] In an unstressed state, HSF1 is held in an inactive monomeric form in the cytoplasm, bound to HSPs like HSP70 and HSP90. Upon cellular stress, or in the presence of an inducer like GGA, HSF1 is released from this complex, trimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[9] The mechanism by which GGA activates HSF1 is thought to involve the disruption of the interaction between HSP70 and HSF1.[1][2]

Caption: GGA-mediated activation of the Heat Shock Response pathway.

Experimental Protocols for Assessing GGA Activity

In Vitro Induction of HSP70 in Cultured Cells

Objective: To determine the ability of GGA to induce HSP70 expression in a cell line (e.g., gastric mucosal cells).

Methodology:

-

Cell Culture: Plate gastric mucosal cells at a suitable density in a 6-well plate and culture overnight.

-

GGA Treatment: Treat the cells with varying concentrations of GGA (e.g., 10, 50, 100 µM) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a standard assay (e.g., Bradford assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HSP70.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

-

Data Analysis: Quantify the band intensity for HSP70 and normalize it to a loading control (e.g., β-actin) to determine the fold-change in HSP70 expression.

In Vivo Assessment of Gastric Cytoprotection

Objective: To evaluate the protective effect of GGA against experimentally induced gastric ulcers in a rodent model.

Methodology:

-

Animal Model: Use male Wistar rats, fasted overnight with free access to water.

-

GGA Administration: Administer GGA orally at different doses (e.g., 50, 100, 200 mg/kg) or a vehicle control.

-

Ulcer Induction: After a set time following GGA administration (e.g., 1 hour), induce gastric ulcers using a standard method such as oral administration of a necrotizing agent (e.g., ethanol or aspirin) or stress-induced ulcer models (e.g., cold-restraint stress).[3][4]

-

Evaluation of Gastric Lesions: After a specified period, euthanize the animals and excise the stomachs.

-

Ulcer Index Calculation: Open the stomachs along the greater curvature, rinse with saline, and score the gastric lesions based on their number and severity to calculate an ulcer index.

-

Histological Analysis: Take tissue samples for histological examination to assess the extent of mucosal damage and inflammation.

Preclinical and Clinical Evidence of Efficacy

A substantial body of preclinical evidence supports the cytoprotective effects of GGA in various models of gastric injury.[3][4] Clinical studies in humans have also demonstrated the efficacy of GGA in the treatment of gastric ulcers.[12] A nationwide, multicenter study in Japan showed that this compound promotes the formation of a "white scar" during ulcer healing, which is associated with a lower recurrence rate.[12] Furthermore, studies have shown that GGA can protect the human gastric mucosa from injury induced by nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, an effect linked to the induction of HSP70.[13]

Table 1: Summary of Key Preclinical and Clinical Findings for Geranylgeranylacetone

| Study Type | Model/Population | Key Findings | Reference |

| Preclinical | Rat model of stress-induced ulcers | GGA significantly reduced ulcer formation. | [9] |

| Preclinical | Rat model of ischemia/reperfusion injury | Oral GGA induced cardiac HSP72 and provided cardioprotection. | [10] |

| Preclinical | Rat liver transplantation model | GGA prevented primary graft nonfunction by inducing HSPs. | [11] |

| Clinical | Patients with gastric ulcers | This compound promoted white scar formation, indicating better healing. | [12] |

| Clinical | Healthy volunteers | GGA protected the gastric mucosa from diclofenac-induced injury via HSP70 induction. | [13] |

| Clinical | Patients undergoing cardiac surgery | Oral GGA treatment increased HSP expression in human atrial tissue. | [14] |

The Chemistry of Geranylgeranylacetone: Synthesis and Structure-Activity Relationship

Geranylgeranylacetone is an acyclic polyisoprenoid. Its chemical synthesis can be achieved through various routes, often starting from geranylgeraniol.[15] One approach involves the conversion of geranylgeraniol to this compound while retaining the isomeric configuration of the starting material.[15] The development of bio-based platforms for the synthesis of geranylgeraniol has also opened up new avenues for the semi-synthesis of GGA and other valuable compounds.[16] While the structure of GGA is well-defined, detailed structure-activity relationship studies are an area for further exploration to potentially develop even more potent HSP inducers.

Expanding Therapeutic Horizons: Beyond Gastric Protection

The profound cytoprotective effects of GGA, mediated by HSP induction, have prompted investigations into its therapeutic potential beyond gastroenterology. The ability of GGA to mitigate ischemia-reperfusion injury has been demonstrated in preclinical models of heart and retinal injury.[10][17] Moreover, its capacity to activate the heat shock response has led to research into its potential for treating neurodegenerative diseases, such as Alzheimer's disease, where protein misfolding is a key pathological feature.[1][2] Studies in C. elegans have shown that GGA can ameliorate beta-amyloid toxicity and extend lifespan through the activation of the heat shock response.[1][2] GGA has also been shown to have protective effects against skin inflammation.[18]

Caption: Core mechanisms and therapeutic applications of Geranylgeranylacetone.

Conclusion and Future Directions

The journey of geranylgeranylacetone from a simple anti-ulcer drug to a well-characterized inducer of the heat shock response is a testament to the power of scientific inquiry. Its multifaceted mechanism of action, centered on the induction of cytoprotective heat shock proteins, has opened up a wide array of potential therapeutic applications. Future research should focus on further elucidating the precise molecular targets of GGA, optimizing its delivery and efficacy for different disease states, and exploring its potential in combination therapies. The story of GGA serves as a compelling example of how a deeper understanding of a drug's mechanism can unlock its full therapeutic potential, far beyond its original intended use.

References

-

Single Oral Dose of Geranylgeranylacetone Induces Heat-Shock Protein 72 and Renders Protection Against Ischemia/Reperfusion Injury in Rat Heart. Circulation. Available at: [Link]

-

Geranylgeranylacetone induces heat shock proteins in cultured guinea pig gastric mucosal cells and rat gastric mucosa. Gastroenterology. 1996 Aug;111(2):345-57. Available at: [Link]

-

Geranylgeranylacetone, an anti-ulcer drug, stimulates hexosamine production in a rat gastric mucosal cell line through binding to a specific cytosolic protein. PubMed. Available at: [Link]

-

The Cytotoxic Effects of Geranylgeranylacetone Are Attenuated in the High-Glucose Condition. Biores Open Access. 2019 Oct 25;8(1):162-168. Available at: [Link]

-

Geranylgeranylacetone, a Heat Shock Protein Inducer, Prevents Primary Graft Nonfunction in Rat Liver Transplantation. Transplantation. 2001 Jul 27;72(2):184-9. Available at: [Link]

-

Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans. Frontiers. Available at: [Link]

-

Geranylgeranylacetone Ameliorates Skin Inflammation by Regulating and Inducing Thioredoxin via the Thioredoxin Redox System. MDPI. Available at: [Link]

-

Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans. PMC - NIH. Available at: [Link]

-

Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue. Heart Rhythm. 2020 Jan;17(1):115-122. Available at: [Link]

-

Geranylgeranylacetone-induced heat shock protein70 expression reduces retinal ischemia-reperfusion injury through PI3K/AKT/mTOR signaling. Exp Eye Res. 2023 Feb 15;229:109416. Available at: [Link]

-

Antiulcer effect of geranylgeranylacetone, a new acyclic polyisoprenoid on experimentally induced gastric and duodenal ulcers in rats. PubMed. Available at: [Link]

- Method of making this compound. Google Patents.

-

Geranylgeranylacetone, a novel anti-ulcer drug, stimulates mucus synthesis and secretion in rat gastric cultured cells. PubMed. Available at: [Link]

-

Geranylgeranylacetone Protects the Human Gastric Mucosa from Diclofenac-Induced Injury via Induction of Heat Shock Protein 70. Karger Publishers. Available at: [Link]

-

Effects of the antiulcer drug geranylgeranylacetone on aspirin-induced gastric ulcers in rats. PubMed. Available at: [Link]

-

Effects of the antiulcer drug geranylgeranylacetone on aspirin-induced gastric ulcers in rats. R Discovery. Available at: [Link]

-

Geranylgeranylacetone, a Novel Anti-Ulcer Drug, Stimulates Mucus Synthesis and Secretion in Rat Gastric Cultured Cells. Karger Publishers. Available at: [Link]

-

Geranylgeranylacetone, an inducer of the 70-kDa heat shock protein (HSP70), elicits unfolded protein response and coordinates cellular fate independently of HSP70. Mol Pharmacol. 2007 Nov;72(5):1337-48. Available at: [Link]

-

Geranylgeraniol: Bio-based platform for this compound, menaquinone-4, and α-tocotrienol synthesis. PubMed. Available at: [Link]

-

Clinical evaluation of this compound, a mucosal protective agent, in the treatment of patients with gastric ulcers: a nationwide, multicenter clinical study. PubMed. Available at: [Link]

Sources

- 1. Frontiers | Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans [frontiersin.org]

- 2. Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiulcer effect of geranylgeranylacetone, a new acyclic polyisoprenoid on experimentally induced gastric and duodenal ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the antiulcer drug geranylgeranylacetone on aspirin-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geranylgeranylacetone, a novel anti-ulcer drug, stimulates mucus synthesis and secretion in rat gastric cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Geranylgeranylacetone, an anti-ulcer drug, stimulates hexosamine production in a rat gastric mucosal cell line through binding to a specific cytosolic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Geranylgeranylacetone induces heat shock proteins in cultured guinea pig gastric mucosal cells and rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Geranylgeranylacetone, a heat shock protein inducer, prevents primary graft nonfunction in rat liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical evaluation of this compound, a mucosal protective agent, in the treatment of patients with gastric ulcers: a nationwide, multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Oral geranylgeranylacetone treatment increases heat shock protein expression in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20040249219A1 - Method of making this compound - Google Patents [patents.google.com]

- 16. Geranylgeraniol: Bio-based platform for this compound, menaquinone-4, and α-tocotrienol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Geranylgeranylacetone-induced heat shock protein70 expression reduces retinal ischemia-reperfusion injury through PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Effects of Teprenone on Gastric Mucosal Blood Flow Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the gastric mucosa is critically dependent on a delicate balance between aggressive factors, such as acid and pepsin, and a sophisticated multi-component defense system. A cornerstone of this defense is the robust mucosal blood flow, which provides oxygen and nutrients while removing metabolic waste and back-diffusing acid. Compromised gastric mucosal blood flow (GMBF) is a key pathological factor in the development of gastritis and peptic ulcers. Teprenone (Geranylgeranylacetone), an acyclic isoprenoid, is a gastroprotective agent that enhances mucosal defense without inhibiting gastric acid secretion.[1] This technical guide provides a comprehensive analysis of the mechanisms by which this compound regulates GMBF. It synthesizes evidence demonstrating that this compound's effects are multifactorial, involving the induction of heat shock proteins, modulation of prostaglandins and nitric oxide, and interaction with the sensory nervous system.[2][3] This guide also offers detailed experimental protocols for researchers to investigate these effects, presents quantitative data from key studies, and outlines the signaling pathways involved.

Introduction: The Critical Role of Gastric Mucosal Blood Flow in Mucosal Defense

The stomach lining is perpetually exposed to a harsh environment. The gastric mucosal defense system relies on several integrated components: a pre-epithelial mucus-bicarbonate layer, the epithelial cell barrier itself, and a continuous, high-volume submucosal blood flow.[4]

Gastric Mucosal Blood Flow (GMBF) serves several vital functions:

-

Nutrient and Oxygen Supply: Sustains the high metabolic activity of epithelial cells required for mucus production and cell renewal.

-

Buffering and Neutralization: Delivers bicarbonate to the surface epithelium, neutralizing acid that penetrates the mucus layer.

-

"Washout" of Toxic Agents: Rapidly removes injurious agents, such as back-diffusing H+ ions and xenobiotics, preventing their accumulation to toxic levels.

Disruption of GMBF, often caused by factors like non-steroidal anti-inflammatory drugs (NSAIDs), stress, or alcohol, is a primary event in the pathogenesis of mucosal injury.[1][5] NSAIDs, for example, inhibit the synthesis of prostaglandins, which are crucial vasodilators that maintain mucosal perfusion.[1][5][6] Therefore, therapeutic agents that can preserve or enhance GMBF are of significant interest in the prevention and treatment of gastric mucosal diseases.[7]

This compound, also known as Geranylgeranylacetone (GGA), is a mucosal protective agent used in the treatment of gastric ulcers and gastritis.[1][3] Its mechanism is distinct from acid-suppressing drugs, focusing instead on bolstering the intrinsic defense mechanisms of the mucosa.[1][2] A crucial aspect of its protective action is its ability to enhance and maintain GMBF.[2][3][7][8]

Core Pharmacological Mechanisms of this compound

This compound's gastroprotective effects are not attributable to a single pathway but rather a synergistic combination of actions.